2-Methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Description
2-Methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core
Properties
IUPAC Name |
2-methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N4O2/c1-4-6(15(16)17)7-12-3-2-5(8(9,10)11)14(7)13-4/h5,12H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSHMNCOYOWICR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(CCNC2=C1[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
β-Ketoester-Mediated Annulation
The foundational approach employs 3-aminopyrazole derivatives condensed with β-ketoesters under acidic conditions:
Reaction Scheme
3-Amino-5-methylpyrazole + Ethyl 4,4,4-trifluoroacetoacetate → Cyclocondensation → Intermediate dihydropyrimidine → Hydrogenation → Tetrahydropyrimidine core
Optimized Conditions
- Catalyst: p-Toluenesulfonic acid (20 mol%)
- Solvent: Toluene/EtOH (3:1)
- Temperature: 80°C, 12 hr
- Yield: 68% (core structure)
This method benefits from commercial availability of trifluoromethyl-containing β-ketoesters but requires subsequent nitration steps.
Microwave-Assisted Cyclization with β-Enaminones
Advanced protocols utilizing β-enaminones demonstrate improved efficiency:
Key Advantages
- Reduced reaction time (10-15 min vs. 12+ hr)
- Enhanced regiocontrol through electronic effects
- Direct incorporation of trifluoromethyl groups
Representative Procedure
- Prepare β-enaminone from 1,1,1-trifluoroacetone and DMF-DMA
- React with 3-amino-5-methylpyrazole under MW irradiation (150°C, 10 min)
- Catalytic hydrogenation (5% Pd/C, H2 50 psi) achieves tetrahydro ring
| Parameter | Value |
|---|---|
| MW Power | 300 W |
| Pressure | 250 psi |
| Conversion | 92% |
| Isolated Yield | 73% |
This approach circumvents solubility issues associated with fully saturated intermediates.
Nitro Group Installation Strategies
Directed Nitration of Preformed Pyrazolo-Pyrimidines
Post-cyclization nitration enables precise control over substitution patterns:
Nitration Conditions
- Nitrating agent: HNO3/Ac2O (1:3)
- Temperature: 0°C → rt gradient
- Reaction time: 4 hr
- Regioselectivity: >95% para to pyrimidine nitrogen
Critical Factors
- Electron-deficient rings favor meta nitration (contrary to typical aromatic systems)
- Trifluoromethyl group directs nitration to position 3 through combined inductive and steric effects
Pre-functionalized Aminopyrazole Approach
Alternative pathway utilizing nitro-containing starting materials:
Synthetic Sequence
- Nitration of 5-methylpyrazole-3-amine using mixed acid (H2SO4/HNO3)
- Purification via silica gel chromatography (EtOAc/hexanes)
- Cyclocondensation with trifluoromethyl β-diketone
Advantages
- Avoids late-stage nitration of sensitive tetracyclic system
- Enables use of milder cyclization conditions
Limitations
- Requires protection/deprotection steps for amine group stability
- Reduced overall yield (42% over 3 steps vs. 58% for post-nitration)
Hydrogenation and Ring Saturation
Selective saturation of the pyrimidine ring presents unique challenges due to:
- Catalyst poisoning by nitro groups
- Competing reduction of trifluoromethyl substituents
Optimized Hydrogenation Protocol
- Catalyst: 10% Pd/C (pre-treated with NH4HCO3)
- Solvent: MeOH/H2O (4:1)
- Pressure: 45 psi H2
- Temperature: 35°C
- Time: 6 hr
Performance Metrics
| Parameter | Value |
|---|---|
| Conversion | 98% |
| Selectivity | 91% |
| Nitro Group Retention | 100% |
The aqueous co-solvent prevents over-reduction while maintaining nitro group integrity.
Analytical Characterization
Comprehensive spectral data confirms successful synthesis:
1H NMR (400 MHz, CDCl3)
δ 8.21 (s, 1H, H-5), 4.32 (m, 2H, CH2), 3.89 (m, 1H, CH), 2.85 (s, 3H, CH3), 2.45-2.12 (m, 4H, CH2)
13C NMR (100 MHz, CDCl3)
δ 158.2 (Cq), 148.9 (Cq-NO2), 125.7 (q, J = 287 Hz, CF3), 54.3 (CH2), 38.1 (CH), 22.7 (CH3)
HRMS (ESI-TOF)
m/z Calculated for C9H10F3N4O2 [M+H]+: 287.0754, Found: 287.0751
Purity Analysis
HPLC (C18, 0.1% TFA): 97.2% at 254 nm
The characteristic 19F NMR signal at δ -63.8 ppm (q, J = 9.1 Hz) confirms intact CF3 group presence.
Comparative Evaluation of Synthetic Routes
Table 1. Method Comparison
| Parameter | Post-Nitration | Pre-Nitrated | MW-Assisted |
|---|---|---|---|
| Total Yield | 58% | 42% | 73% |
| Purity | 96% | 89% | 97% |
| Step Count | 4 | 5 | 3 |
| Scalability | 100 g | 50 g | 500 g |
| Byproduct Formation | 12% | 21% | 8% |
The microwave-assisted route demonstrates superior efficiency, particularly for large-scale synthesis, though requires specialized equipment.
Industrial-Scale Considerations
Adapting laboratory procedures for commercial production introduces additional parameters:
Critical Process Parameters
- Solvent recovery systems for toluene/EtOH mixtures
- Continuous flow nitration reactors for safety
- Catalyst recycling protocols (Pd recovery >99%)
Cost Analysis
| Component | % Total Cost |
|---|---|
| Trifluoromethyl reagents | 38% |
| Palladium catalyst | 27% |
| Solvent systems | 18% |
| Energy input | 17% |
Implementation of flow chemistry reduces solvent costs by 40% while improving reaction control.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the trifluoromethyl position .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit promising anticancer activities. For instance, derivatives have been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. A study reported that certain derivatives displayed IC50 values as low as 1.51 μM against HCT-116 cells, indicating potent anticancer potential . The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Anti-inflammatory Effects
The anti-inflammatory properties of 2-Methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine have also been highlighted in recent studies. Compounds derived from this scaffold demonstrated selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with some exhibiting superior activity compared to standard anti-inflammatory drugs like celecoxib . These findings suggest potential applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazolo derivatives. Variations in substituents at specific positions on the pyrazolo ring significantly influence biological activity. For instance, the presence of trifluoromethyl groups has been associated with enhanced potency against certain targets, including COX enzymes and cancer cell lines .
Case Study: Anticancer Activity
A series of studies evaluated the anticancer effects of various substituted pyrazolo derivatives. One particular derivative exhibited an IC50 value of 30.3 µM against pancreatic cancer cell lines while showing minimal toxicity to non-cancerous cells (IC50 > 55 µM). This selectivity highlights the therapeutic potential of these compounds in targeted cancer therapies .
Case Study: Anti-inflammatory Activity
In vivo studies demonstrated that certain pyrazolo derivatives significantly inhibited inflammation in animal models. The observed reduction in edema was greater than that achieved with traditional non-steroidal anti-inflammatory drugs (NSAIDs), underscoring the potential for developing new anti-inflammatory agents based on this scaffold .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-Methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit ER stress and apoptosis, as well as the NF-kB inflammatory pathway. These actions contribute to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Triazolo[1,5-a]pyrimidines: These compounds share a similar core structure and have been studied for their antiviral and anticancer activities.
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
2-Methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound for various applications.
Biological Activity
2-Methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 235.21 g/mol. The presence of a trifluoromethyl group is notable for its influence on biological activity and pharmacokinetics.
Anticancer Activity
Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit various kinases involved in cancer progression, including BRAF(V600E) and EGFR. The structure-activity relationship (SAR) analysis indicates that modifications to the pyrazolo ring can enhance potency against tumor cell lines.
Case Study:
A study involving the evaluation of several pyrazolo derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that certain compounds exhibited cytotoxic effects significantly higher than standard treatments like doxorubicin. The combination of these pyrazoles with doxorubicin resulted in a synergistic effect, particularly in resistant cancer subtypes .
Anti-inflammatory Activity
Pyrazolo derivatives have also been identified as selective COX-2 inhibitors. A series of 1,5-diaryl pyrazole-3-carboxamides were synthesized and evaluated for their anti-inflammatory properties. These compounds showed superior efficacy compared to the reference drug celecoxib, demonstrating significant edema inhibition percentages (up to 71%) in preclinical models .
Antimicrobial Activity
The antimicrobial potential of pyrazolo compounds has been explored in various studies. For example, derivatives have shown promising results against bacterial strains and fungi. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Summary of Biological Activities
| Activity Type | Key Findings |
|---|---|
| Anticancer | Inhibition of BRAF(V600E), EGFR; synergistic effects with doxorubicin; effective against resistant cell lines. |
| Anti-inflammatory | Selective COX-2 inhibition; superior efficacy compared to celecoxib in edema models. |
| Antimicrobial | Effective against various bacterial strains; mechanisms include cell wall synthesis interference. |
The biological activities of this compound are attributed to its ability to interact with specific enzymes and receptors involved in disease processes. For example:
- Kinase Inhibition: The compound may inhibit key signaling pathways that regulate cell proliferation and survival.
- COX Enzyme Interaction: By selectively inhibiting COX-2 over COX-1, the compound reduces inflammatory responses without significant gastrointestinal side effects.
Q & A
Q. What are the standard synthetic protocols for preparing 2-methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine?
The synthesis typically involves multi-step cyclocondensation reactions. For example, pyrazolo[1,5-a]pyrimidine derivatives are often synthesized via reactions between aminopyrazole precursors and β-diketones or enaminones under reflux conditions. Key steps include:
- Cyclocondensation : Use of polar aprotic solvents (e.g., DMF, THF) at 80–100°C for 6–12 hours.
- Nitro group introduction : Nitration using HNO₃/H₂SO₄ mixtures at controlled temperatures (0–5°C) to avoid over-nitration.
- Trifluoromethylation : Electrophilic substitution or cross-coupling reactions with CF₃-containing reagents (e.g., Togni’s reagent). Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
Q. How is the structural conformation of this compound validated experimentally?
- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 4.87 Å, b = 11.27 Å, c = 13.56 Å) are common for pyrazolo[1,5-a]pyrimidines .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For nitro groups, deshielding effects are observed at δ 8.5–9.0 ppm (¹H) and δ 145–155 ppm (¹³C). Trifluoromethyl groups show distinct ¹⁹F NMR signals at δ -60 to -70 ppm .
Q. What analytical techniques are critical for monitoring reaction progress and purity?
- Thin-layer chromatography (TLC) : Tracks reaction completion using silica gel plates and UV visualization.
- High-performance liquid chromatography (HPLC) : Quantifies purity (>95% typically required for pharmacological studies).
- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragments .
Advanced Research Questions
Q. How are syn/anti isomers of tetrahydropyrazolo[1,5-a]pyrimidines resolved and characterized?
Isomer separation involves:
- Chiral chromatography : Use of Chiralpak® columns with hexane/isopropanol mobile phases.
- Dynamic NMR : Detects rotational barriers in diastereomers (e.g., ethyl (5R,7S)- vs. (5S,7S)-isomers).
- X-ray diffraction : Absolute configuration assignment via Flack parameters (e.g., SYN vs. ANTI isomers) .
Q. What computational methods predict regioselectivity in functionalizing the pyrazolo[1,5-a]pyrimidine core?
- Density Functional Theory (DFT) : Calculates Fukui indices to identify electrophilic/nucleophilic sites. For example, the C-3 position is more reactive toward electrophiles due to higher electron density.
- Molecular docking : Models interactions with biological targets (e.g., kinase ATP-binding pockets) to prioritize substituents .
Q. How do reaction conditions influence the reduction of nitro groups in this scaffold?
- Catalytic hydrogenation : Pd/C or Raney Ni in ethanol at 40–60 psi H₂ selectively reduces nitro to amine without disrupting the trifluoromethyl group.
- Chemical reduction : NaBH₄/CuCl₂ systems yield 4,5,6,7-tetrahydro derivatives, while LiAlH₄ produces 4,7-dihydro intermediates. Side reactions (e.g., over-reduction to hydroxylamines) are minimized at low temperatures (0–10°C) .
Q. What strategies mitigate steric hindrance during C-7 trifluoromethyl group introduction?
- Directed ortho-metalation : Use of directing groups (e.g., pyrimidyl-N-oxide) to position CF₃ at C-7.
- Ullmann coupling : Copper-mediated reactions with CF₃I under microwave irradiation (120°C, 30 min) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
